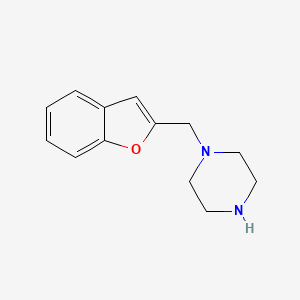

1-(1-Benzofuran-2-ylmethyl)piperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(1-Benzofuran-2-ylmethyl)piperazine” is a chemical compound with the formula C13H16N2O . It is used for research purposes .

Synthesis Analysis

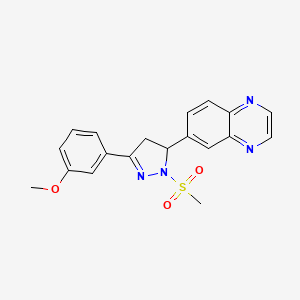

The synthesis of piperazine derivatives, including “this compound”, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuran ring attached to a piperazine ring via a methylene bridge . The exact 3D structure is not available in the search results.作用机制

Target of Action

The primary targets of 1-(1-Benzofuran-2-ylmethyl)piperazine are the Histamine H3 and H4 Receptors (H3R and H4R) . These receptors are traditional G protein-coupled receptors of extensive therapeutic interest .

Mode of Action

This compound interacts with its targets, the H3R and H4R, as an antagonist . This means it binds to these receptors and inhibits their normal function. The compound has no intrinsic activity and acts as an antagonist of these receptors .

Biochemical Pathways

It is known that the compound is also a ligand for dopaminergic receptors, mainly d2r and d3r . This suggests that it may influence dopaminergic signaling pathways.

Pharmacokinetics

It is generally important for a drug to have good oral absorption and the ability to cross lipid barriers for effective bioavailability . The lipophilicity of the studied compounds expressed as Log D falls within the range of 1.84–2.80, which suggests that they would show good oral absorption and the ability to cross lipid barriers .

Result of Action

It has been suggested that the compound has anti-inflammatory potential . In addition, it has been shown to have a protective effect in a cocaine model of dopamine-induced neurotoxicity .

实验室实验的优点和局限性

One of the main advantages of using 1-(1-Benzofuran-2-ylmethyl)piperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT2A receptors. This allows researchers to study the specific effects of serotonin receptor activation without interference from other receptors. However, one limitation is that the compound has a relatively short half-life, making it difficult to study its long-term effects.

未来方向

There are several potential future directions for research on 1-(1-Benzofuran-2-ylmethyl)piperazine. One area of interest is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Additionally, the compound's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the compound's mechanisms of action and potential therapeutic applications.

合成方法

The synthesis of 1-(1-Benzofuran-2-ylmethyl)piperazine involves the reaction of 2-benzofuranyl-1-methanol with piperazine in the presence of a dehydrating agent such as concentrated sulfuric acid. The resulting compound is then purified through recrystallization to obtain pure this compound.

科学研究应用

1-(1-Benzofuran-2-ylmethyl)piperazine has been studied extensively for its potential use in scientific research. It has been shown to be a potent and selective agonist of serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. These receptors are involved in a wide range of physiological and behavioral processes, including mood regulation, anxiety, and cognition. The compound has been used in studies investigating the role of serotonin receptors in these processes.

生化分析

Biochemical Properties

1-(1-Benzofuran-2-ylmethyl)piperazine has been identified in a series of in vitro screening models to exhibit good activities, especially anti-inflammatory and anti-cancer activities

Molecular Mechanism

It is known that benzofuran derivatives can have a variety of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1-(1-benzofuran-2-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,9,14H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIMEDPTGVLFNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetate](/img/structure/B2951512.png)

![2-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2951513.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-cyclohexylacetate](/img/structure/B2951516.png)

![5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine](/img/structure/B2951519.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2951522.png)

![7-chloro-2-[(2-hydroxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2951524.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2951528.png)

![3-Ethenylsulfonyl-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2951531.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/no-structure.png)